4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl methyl ether
Description
Properties
IUPAC Name |
2-(3-fluoropropylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S/c1-16-10-5-3-9(4-6-10)11-14-15-12(17-11)18-8-2-7-13/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPKQFTVBNSBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl methyl ether, with the molecular formula and a molecular weight of 268.31 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its anticancer properties and mechanisms of action.
- Molecular Formula :
- Molecular Weight : 268.31 g/mol
- CAS Number : 477856-66-9
- Structure : The compound features a 1,3,4-oxadiazole ring substituted with a phenyl group and a methoxy group, along with a sulfanyl group attached to a fluoropropyl chain.
Biological Activity Overview
The biological evaluation of this compound has revealed promising activities against various cancer cell lines. The following sections detail specific studies and findings related to its biological effects.
Case Studies and Research Findings
-
Cell Line Studies :
- A study evaluated the antiproliferative activity of the compound against several human cancer cell lines including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that the compound exhibits significant cytotoxic effects with IC50 values suggesting potent inhibition of cell growth at micromolar concentrations .
Cell Line IC50 (µM) HT-29 5.0 M21 7.5 MCF7 6.0 - Mechanism of Action :
- Cytotoxicity Assays :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in the substituents on the oxadiazole ring and variations in the alkyl chain length have been explored to enhance solubility and bioavailability while retaining or improving anticancer activity .
Safety and Toxicology
While initial studies indicate potent anticancer activity, further research is necessary to evaluate the safety profile and potential toxic effects of this compound. Toxicity assessments are vital for determining therapeutic indices and guiding future clinical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,3,4-oxadiazole derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Structural and Substituent Variations
1,3,4-Oxadiazole derivatives vary primarily in substituents at the 2- and 5-positions. Key comparisons include:
Key Observations:
- Fluorinated vs.
- Methoxy Group : The para-methoxy group (shared with compound 13) likely improves solubility relative to electron-withdrawing substituents (e.g., chlorophenyl in 19b–19e) .
- Hybrid Structures: Compounds like 7c–7f incorporate thiazole-propanamide moieties, which may enhance binding to enzymes like urease, as noted in .
Physicochemical Properties
- Melting Points: Non-fluorinated derivatives (e.g., compound 13) exhibit lower melting points (88°C, oil) compared to crystalline analogs like 7c–7f (134–178°C), suggesting fluorination could reduce crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
